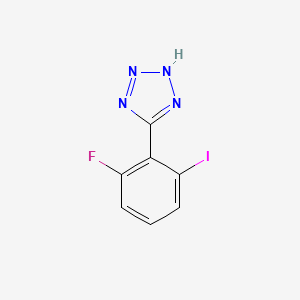

5-(2-fluoro-6-iodophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-6-iodophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNGTWKDJDCQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=NNN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625129 | |

| Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578729-17-6 | |

| Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 2 Fluoro 6 Iodophenyl 1h Tetrazole and Analogues

Strategic Approaches to 5-Substituted 1H-Tetrazole Ring Formation

The construction of the 5-substituted 1H-tetrazole ring is a cornerstone of medicinal and materials chemistry. The tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov Consequently, a variety of robust methods for its synthesis have been developed.

The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) source with a nitrile precursor. nih.govresearchgate.net This reaction forms the core of many synthetic pathways leading to compounds like 5-(2-fluoro-6-iodophenyl)-1H-tetrazole.

The general mechanism involves the reaction of a nitrile (R-C≡N) with an azide, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). The reaction is often facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide ion. youtube.com The presence of electron-withdrawing groups on the nitrile can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov For halogenated aryl tetrazoles, the inductive effects of fluorine and iodine on the benzonitrile (B105546) precursor can influence reaction kinetics.

Various catalysts have been employed to improve the efficiency and safety of this cycloaddition. Metal salts, such as those of zinc, copper, and palladium, have been shown to effectively catalyze the reaction, often under milder conditions and with improved yields. jchr.orggrowingscience.comresearchgate.net For instance, the use of zinc(II) bromide in aqueous solutions, a method popularized by Sharpless and coworkers, provides a reliable route to many tetrazoles. scispace.com

Table 1: Catalysts Used in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst Type | Example(s) | Typical Conditions | Advantage(s) |

|---|---|---|---|

| Lewis Acids | ZnBr₂, Zn(OAc)₂, AlCl₃ | Reflux in water, DMF, or toluene | High yields, readily available |

| Transition Metals | CuSO₄·5H₂O, Pd(PPh₃)₄ | DMSO, mild conditions | Efficient catalysis, functional group tolerance |

| Organocatalysts | N-Methyl-2-pyrrolidone (NMP) derived | Microwave heating, neutral conditions | Avoids toxic metals |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. acs.orgeurekaselect.com MCR strategies are increasingly applied to the synthesis of diverse tetrazole libraries for drug discovery. benthamdirect.com

A prominent example is the Ugi-azide reaction, a four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and trimethylsilyl azide (TMSN₃). This reaction provides direct access to 1,5-disubstituted tetrazoles. While not directly applicable to the synthesis of 1H-tetrazoles without a subsequent dealkylation step, it showcases the power of MCRs in rapidly building molecular complexity around the tetrazole core.

Another MCR approach involves the one-pot reaction of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation. rug.nl This method allows for the in-situ formation of an amide, which is then converted to the corresponding 1,5-disubstituted tetrazole. rug.nl These convergent strategies are prized for their operational simplicity and their alignment with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. eurekaselect.com

Transition metal catalysis provides powerful tools for constructing C-C and C-N bonds, which can be leveraged for the synthesis of complex tetrazoles. Palladium-catalyzed reactions are particularly noteworthy in this context. nih.gov For example, a three-component coupling reaction involving a malononitrile (B47326) derivative, an allyl acetate, and trimethylsilyl azide, catalyzed by a palladium complex, can yield 2-allyltetrazoles. nih.gov

In the context of synthesizing fluorinated and iodinated aryl tetrazoles, palladium-catalyzed cross-coupling reactions are indispensable for building the requisite precursors. dntb.gov.uamdpi.com Reactions such as Suzuki, Stille, or Negishi coupling can be used to construct the 2-fluoro-6-iodophenyl scaffold before its conversion to the nitrile and subsequent tetrazole formation. The strategic use of palladium catalysis allows for the precise introduction of the halogen substituents. nih.gov Furthermore, transition metals like copper can play a direct role in the tetrazole-forming cycloaddition step, enhancing its efficiency. jchr.org

Synthesis of this compound and Related Aryl Tetrazole Precursors

The specific synthesis of this compound hinges on the successful preparation of its key intermediate, 2-fluoro-6-iodobenzonitrile.

2-Fluoro-6-iodobenzonitrile (CAS Number: 79544-29-9) is a crucial building block for the target tetrazole. chemimpex.combiotuva.com Its synthesis typically starts from a more readily available substituted aniline (B41778) or benzene (B151609) derivative. A common strategy involves the Sandmeyer reaction, where a diazonium salt, generated from the corresponding aniline (e.g., 2-fluoro-6-iodoaniline), is treated with a cyanide source, such as copper(I) cyanide, to install the nitrile group.

Alternatively, nucleophilic aromatic substitution (SₙAr) on a highly activated aryl fluoride (B91410) can be employed. For instance, starting with a 1,2,3-trihalobenzene, selective substitution reactions can be used to introduce the nitrile functionality. The precise sequence of reactions is critical to manage the regioselectivity and avoid unwanted side reactions due to the presence of multiple halogen substituents.

Table 2: Potential Synthetic Routes to 2-fluoro-6-iodobenzonitrile

| Starting Material | Key Reaction | Reagents | Description |

|---|---|---|---|

| 2-Fluoro-6-iodoaniline | Sandmeyer Reaction | NaNO₂, HCl; then CuCN | Diazotization of the aniline followed by cyanation. |

| 1,3-Difluoro-2-iodobenzene | Nucleophilic Aromatic Substitution | NaCN in polar aprotic solvent | Displacement of one fluorine atom by a cyanide group. Regioselectivity can be a challenge. |

A significant drawback of the classical nitrile-azide cycloaddition is the use of azide reagents. Sodium azide is highly toxic, and in the presence of acid, it can generate hydrazoic acid (HN₃), a volatile and highly explosive substance. scispace.comrsc.org This poses considerable safety risks, especially on a large scale.

In response, significant research has been directed toward developing azide-free synthetic routes. One successful approach involves the use of diformylhydrazine as an azide surrogate. rsc.org In this method, an aryl diazonium salt (derived from the corresponding aniline) reacts with diformylhydrazine under mild, aqueous conditions to yield the 1-aryl-1H-tetrazole. While this produces a different regioisomer than the direct cycloaddition to a nitrile, it highlights the progress in avoiding hazardous azides.

Further embracing green chemistry, researchers have explored various strategies to make tetrazole synthesis more environmentally benign:

Aqueous Conditions: Performing reactions in water reduces the reliance on volatile organic solvents. rsc.org

Catalyst Reusability: The development of heterogeneous or nanomaterial-based catalysts allows for easy separation and reuse, minimizing waste. nih.gov

Flow Chemistry: Continuous-flow microreactors offer enhanced safety for reactions involving hazardous reagents like azides by minimizing the reaction volume at any given time and allowing for better temperature and pressure control. scispace.com

Electrochemical Synthesis: Electrochemical methods can provide metal- and oxidant-free conditions for cycloaddition reactions, representing a green and sustainable alternative. rsc.org

These modern approaches are crucial for the safe, scalable, and environmentally responsible production of this compound and other valuable tetrazole-containing compounds.

Optimization of Reaction Conditions and Catalyst Systems

To circumvent the drawbacks associated with homogeneous catalysts, such as difficult separation and poor recyclability, significant research has been directed towards the development of heterogeneous and nanoparticle-based catalytic systems for tetrazole synthesis. sphinxsai.com These catalysts offer high efficiency, stability, and ease of recovery, making them ideal for greener synthetic protocols. nih.gov

Magnetic nanoparticles (MNPs) have emerged as particularly effective catalyst supports due to their high surface area and the ability to be easily separated from the reaction mixture using an external magnet. tandfonline.com A variety of catalytically active species have been immobilized on MNP cores, typically Fe₃O₄, often coated with a protective silica (B1680970) shell. For instance, copper(II) complexes anchored to functionalized magnetic nanoparticles have demonstrated high efficiency in the synthesis of 5-substituted 1H-tetrazoles. nih.gov One such catalyst, Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II), has been shown to be highly effective in aqueous media, highlighting its environmental benefits. nih.gov Similarly, palladium complexes immobilized on functionalized TiFe₂O₄ MNPs have been developed as magnetically recoverable and highly efficient nanocatalysts for the [3+2] cycloaddition reaction between organic nitriles and sodium azide. rsc.org

Metal-Organic Frameworks (MOFs) represent another class of promising heterogeneous catalysts, valued for their porous nature and tunable active sites. researchgate.net Copper-based MOFs, for example, have been utilized for the synthesis of 5-substituted-1H-tetrazoles, affording excellent yields in green solvents like polyethylene (B3416737) glycol (PEG). tandfonline.com Zinc-based MOFs have also been shown to be highly efficient and reusable catalysts for this transformation. researchgate.net The ordered crystalline structure and high density of active Lewis acid sites contribute to their outstanding catalytic activity. mdpi.com

The table below summarizes the performance of various heterogeneous and nanoparticle catalysts in the synthesis of 5-aryl-1H-tetrazoles, a reaction class directly analogous to the synthesis of the target compound.

| Catalyst System | Substrate Scope | Key Advantages | Reported Yields |

|---|---|---|---|

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aryl aldehydes, hydroxylamine, NaN₃ | High efficiency in water, reusable | Up to 97% |

| TiFe₂O₄@n-Pr@QDA-Pd | Organic nitriles, NaN₃ | Magnetically recoverable, high selectivity | Excellent |

| Cu-MOF | Aryl nitriles, NaN₃ | Porous nature, effective in green solvents (PEG) | >94% |

| AlFe₂O₄–MWCNT–TEA–Ni(ii) | Aromatic aldehydes, hydroxylamine, NaN₃ | Magnetic, high surface area, eco-friendly | 89–98% |

These advanced catalytic systems demonstrate significant potential for the efficient synthesis of sterically demanding compounds like this compound, offering pathways with enhanced reaction rates, simplified product isolation, and improved sustainability through catalyst recycling. tandfonline.comrsc.org

The selection of an appropriate solvent system, along with the optimization of temperature and reaction time, is critical for maximizing the yield and purity of this compound. The solvent plays a crucial role in dissolving reactants, influencing the reaction mechanism, and in some cases, participating in the reaction.

High-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for tetrazole synthesis due to their ability to dissolve sodium azide and facilitate the cycloaddition reaction. mdpi.com However, their high boiling points can complicate product isolation. nih.gov Consequently, greener alternatives have been explored. Water has been identified as an excellent solvent for certain catalytic systems, particularly when combined with microwave irradiation, which not only aligns with green chemistry principles but can also enhance reaction rates. nih.gov Polyethylene glycol (PEG) has also been used as a benign and recyclable solvent medium. rsc.org

Temperature is a key parameter that directly influences the reaction rate. For the cycloaddition to form tetrazoles, elevated temperatures, often in the range of 100-130 °C, are typically required to overcome the activation energy barrier, especially for less reactive or sterically hindered nitriles. researchgate.netpsu.edu Studies have shown a clear correlation between increasing temperature and higher product yields, up to an optimal point beyond which decomposition may occur. psu.edu For example, in the synthesis of 5-phenyl-1H-tetrazole, the yield was observed to increase significantly as the temperature was raised from room temperature to 100 °C. psu.edu

Reaction time is intrinsically linked to temperature and catalyst efficiency. The goal of optimization is to achieve the highest possible conversion in the shortest amount of time. While conventional heating methods may require several hours to days for completion, the use of efficient catalysts and energy sources can dramatically reduce this timeframe. researchgate.net

The following table illustrates the effect of different solvents and temperatures on the synthesis of 5-aryl-1H-tetrazoles, providing a model for optimizing the synthesis of this compound.

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| DMF | 130 | Reflux | Good to Excellent | Commonly used, effective for dissolving NaN₃. mdpi.com |

| Water | 100 | 4 h | 81-96% | Green solvent, effective with specific catalysts. nih.gov |

| Toluene | Reflux | Variable | 5-94% | Yield is highly substrate and catalyst dependent. |

| Solvent-free | 100 | 30 min | Good | Requires specific catalytic systems. psu.edu |

Careful optimization of these three parameters—solvent, temperature, and time—is essential for developing a robust and efficient process for the synthesis of this compound, balancing reaction efficiency with process sustainability and ease of operation.

To further accelerate reaction rates, improve yields, and promote greener synthetic conditions, non-conventional energy sources like ultrasonication and microwave irradiation have been successfully applied to the synthesis of 5-substituted-1H-tetrazoles. sphinxsai.comnih.gov These techniques offer significant advantages over conventional heating methods.

Microwave irradiation has proven to be a highly effective tool for driving the [3+2] cycloaddition reaction. tandfonline.com Microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases that can dramatically reduce reaction times from hours to minutes. sphinxsai.com This rapid heating not only accelerates the desired reaction but can also minimize the formation of side products. For instance, an efficient microwave-accelerated protocol for converting inactive nitriles into 5-substituted 1H-tetrazoles in DMF at 130 °C achieved high yields in just 2 hours, compared to the 40 hours required by conventional heating. researchgate.net The combination of microwave heating with heterogeneous catalysts, such as a Ni-Schiff base complex on MCM-41, has been shown to provide superior yields in shorter times compared to conventional heating methods. researchgate.net

Ultrasonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. chesci.com Ultrasound-assisted synthesis has been successfully employed for the formation of various tetrazole derivatives. researchgate.netnih.gov The use of ZnO nanoparticles as a catalyst under ultrasound irradiation (200 W) for the synthesis of tetrazoles shortened the reaction time to 30 minutes and provided excellent yields (88–96%). nih.gov This method avoids the in situ formation of hazardous hydrazoic acid and minimizes side product formation. nih.gov

The table below provides a comparison of conventional versus microwave and ultrasound-assisted methods for the synthesis of tetrazole analogues.

| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours to days | Variable (Good to High) | Standard laboratory setup |

| Microwave Irradiation | Minutes to a few hours | High to Excellent (often >90%) | Rapid heating, reduced reaction time, higher yields, fewer by-products. sphinxsai.com |

| Ultrasonication | Minutes to < 1 hour | High to Excellent (>85%) | Enhanced reaction rates, mild conditions, energy efficiency. nih.govresearchgate.net |

The application of these advanced energy sources provides powerful and efficient alternatives for the synthesis of this compound, particularly given the challenging nature of the substrate. These techniques align with the principles of green chemistry by reducing energy consumption, shortening reaction times, and often enabling the use of more environmentally benign solvents. ijrpr.com

Advanced Spectroscopic and Structural Elucidation of 5 2 Fluoro 6 Iodophenyl 1h Tetrazole Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 5-(2-fluoro-6-iodophenyl)-1H-tetrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm the connectivity and chemical environment of each atom.

Proton (¹H) NMR Characterization of Aryl and Tetrazole Protons

The ¹H NMR spectrum is expected to provide key information about the protons on the aromatic ring and the tetrazole ring. The acidic proton on the tetrazole nitrogen (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm, particularly when using polar aprotic solvents like DMSO-d₆.

The three protons on the disubstituted phenyl ring would exhibit a complex splitting pattern due to spin-spin coupling between them and with the fluorine atom. Their chemical shifts would be influenced by the electronic effects of the fluoro, iodo, and tetrazole substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Tetrazole N-H | >10 | Broad Singlet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

Note: Predicted values are based on general ranges for similar compounds and require experimental verification.

Carbon (¹³C) NMR Analysis of Core and Substituent Carbons

The ¹³C NMR spectrum would identify all seven carbon atoms in the molecule. The carbon atom of the tetrazole ring (C5) is characteristically found in the range of 150-160 ppm rsc.org. The six aromatic carbons would appear in the typical aromatic region (110-165 ppm). The carbons directly bonded to the electronegative fluorine and iodine atoms would show distinct chemical shifts; the C-F bond would also exhibit characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole C5 | 150 - 160 |

| Aromatic C-F | 158 - 162 (with C-F coupling) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-Tetrazole | 120 - 130 |

Note: Predicted values require experimental verification.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum would show a signal whose chemical shift is indicative of the fluorine's electronic environment on the aromatic ring nih.gov. This signal would likely be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Infrared (IR) and Mass Spectrometry for Molecular Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the N-H stretch of the tetrazole ring, typically in the region of 3000-3500 cm⁻¹ . Other key vibrations would include C=N and N=N stretching of the tetrazole ring (around 1400-1600 cm⁻¹) and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) researchgate.net. Vibrations for the C-F and C-I bonds would be observed in the fingerprint region at lower wavenumbers.

Mass spectrometry (MS) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₄FIN₄ lookchem.com. The calculated exact mass for this compound is 289.9468 g/mol . The fragmentation pattern in the mass spectrum would show characteristic losses for a tetrazole ring, typically the elimination of a nitrogen molecule (N₂) or hydrazoic acid (HN₃) lifesciencesite.com.

Table 3: Expected Molecular Confirmation and Functional Group Data

| Technique | Observation | Expected Value/Fragment |

|---|---|---|

| HRMS | [M+H]⁺ | m/z 290.9546 |

| HRMS | [M-H]⁻ | m/z 288.9390 |

| MS/MS Fragmentation | Neutral Loss | N₂, HN₃ |

| IR Spectroscopy | N-H Stretch | 3000 - 3500 cm⁻¹ |

| IR Spectroscopy | C=N, N=N Stretches | 1400 - 1600 cm⁻¹ |

Note: Expected values require experimental verification.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H group and nitrogen atoms, or π–π stacking between the aromatic rings researchgate.net. Such an analysis would confirm the planarity of the rings and the dihedral angle between the phenyl and tetrazole rings. To date, no public crystal structure data is available for this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to empirically verify the molecular formula. For C₇H₄FIN₄, the theoretical elemental composition would be calculated and compared against experimentally determined values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Theoretical Percentage |

|---|---|---|---|

| Carbon | C | 12.011 | 28.99% |

| Hydrogen | H | 1.008 | 1.39% |

| Fluorine | F | 18.998 | 6.55% |

| Iodine | I | 126.90 | 43.75% |

| Nitrogen | N | 14.007 | 19.32% |

Computational and Theoretical Frameworks Applied to 5 2 Fluoro 6 Iodophenyl 1h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and energetic properties of molecular systems, including 5-(2-fluoro-6-iodophenyl)-1H-tetrazole. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost.

The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The position of the proton on the nitrogen atoms of the tetrazole ring significantly influences the molecule's properties, including its acidity, lipophilicity, and ability to act as a hydrogen bond donor or acceptor.

Computational studies on C-substituted tetrazoles have consistently shown that the relative stability of the 1H and 2H tautomers is influenced by the nature of the substituent and the surrounding medium. iosrjournals.org For 5-substituted tetrazoles, the 2H-tautomer is often predicted to be more stable in the gas phase, while the 1H-tautomer is favored in condensed phases. iosrjournals.org DFT calculations, typically using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-31+G*, 6-311++G**), are employed to determine the relative energies of these tautomers. iosrjournals.orgijsr.net

Table 1: Calculated Relative Energies of 1H and 2H Tautomers for C-Substituted Tetrazoles (Analogous Systems)

| Substituent at C5 | Basis Set | Relative Energy (kcal/mol) (E1H - E2H) | Reference |

|---|---|---|---|

| Phenyl | B3LYP/6-311++G** | 2.9 | iosrjournals.org |

| Amino | B3LYP/6-311++G** | 3.01 | iosrjournals.org |

| Nitro | B3LYP/6-311++G** | 2.99 | iosrjournals.org |

This table presents data for analogous C-substituted tetrazoles to illustrate the typical energy differences between the 1H and 2H tautomers as calculated by DFT. The positive values indicate that the 2H tautomer is more stable in the gas phase.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal regions of negative potential (in red and yellow) and positive potential (in blue). The nitrogen atoms of the tetrazole ring are expected to be regions of high negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. researchgate.netresearchgate.net The hydrogen atom attached to the tetrazole ring (in the 1H tautomer) would be a region of positive potential, indicating its role as a hydrogen bond donor. The halogen substituents, particularly the iodine atom, can exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which can lead to halogen bonding interactions.

A theoretical study on 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provides a useful comparison. researchgate.net The MEP analysis of this compound shows the expected negative potential around the tetrazole nitrogen atoms and a positive potential on the NH proton. researchgate.net Natural Bond Orbital (NBO) analysis further elucidates the charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.net

Table 2: Representative Natural Bond Orbital (NBO) Analysis Data for 5-(4-chlorophenyl)-1H-tetrazole (Analogous System)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N13 | π*(C11-N16) | ~11.85 |

This table is based on data from a study on 5-(4-chlorophenyl)-1H-tetrazole and illustrates the type of information obtained from NBO analysis. The specific values for this compound would differ.

Aromaticity Assessment in Fluorinated/Iodinated Tetrazole Rings

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The tetrazole ring is considered aromatic, and this property is crucial to its chemical behavior.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. It evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

Computational studies on C-substituted tetrazoles have shown that the 2H-tautomer generally exhibits a higher degree of aromaticity (higher HOMA value) than the 1H-tautomer. iosrjournals.org The introduction of substituents can slightly alter the bond lengths within the tetrazole ring, thereby affecting its HOMA value. For this compound, the steric and electronic effects of the di-substituted phenyl ring would be expected to have a minor influence on the aromaticity of the tetrazole ring itself.

Nuclear Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity.

NICS calculations for substituted tetrazoles have confirmed their aromatic character, with NICS values often being more negative than that of benzene (B151609). ijsr.net The substitution with electronegative groups can lead to a slight decrease in the aromaticity of the tetrazole ring. ijsr.net

Table 3: Calculated Aromaticity Indices for C-Substituted Tetrazoles (Analogous Systems)

| Tautomer | Substituent | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

|---|---|---|---|---|---|

| 1H-Tetrazole | H | ~0.92 | -12.3 | -14.1 | iosrjournals.orgijsr.net |

| 2H-Tetrazole | H | ~0.98 | -14.5 | -14.6 | iosrjournals.orgijsr.net |

| 1H-Tetrazole | Phenyl | - | -11.8 | - | ijsr.net |

This table presents representative HOMA and NICS values for the parent tetrazole and the phenyl-substituted analogue to illustrate the expected range of values. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify the most probable conformations.

For this compound, MD simulations could be used to investigate the rotational dynamics of the phenyl group relative to the tetrazole ring. This would provide a more detailed picture of the conformational landscape than static DFT calculations alone. MD simulations are particularly useful for understanding how the molecule might behave in a solvent or when interacting with a biological target.

While specific MD simulation studies on this compound are not prominently featured in the current literature, the methodology has been applied to other complex heterocyclic systems to understand their dynamic properties and binding affinities with proteins. nih.govnih.gov Such studies typically involve defining a force field for the molecule and simulating its behavior in a box of solvent molecules over a period of nanoseconds. The resulting trajectories can be analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is significantly enhanced through the application of in silico modeling techniques. These computational methods provide valuable insights into how the distinct structural features of this compound influence its potential biological activity. By simulating interactions at a molecular level, researchers can predict the impact of various substituents on the phenyl ring and the tetrazole moiety, thereby guiding the design of more potent and selective derivatives.

Molecular docking simulations are a cornerstone of these investigations, offering a visual and energetic representation of how this compound might interact with a hypothetical receptor. In such models, the tetrazole ring, a well-established bioisostere for a carboxylic acid group, can engage in crucial hydrogen bonding or ionic interactions with receptor site residues. nih.govresearchgate.net The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on the ring can serve as a hydrogen bond donor.

The 2-fluoro and 6-iodo substituents play a pivotal role in modulating these interactions. The bulky iodine atom can provide significant van der Waals interactions and contribute to the lipophilicity of the compound, potentially enhancing its binding affinity through hydrophobic contacts. Conversely, the highly electronegative fluorine atom can influence the electronic distribution of the phenyl ring and may participate in specific interactions, such as halogen bonds or dipole-dipole interactions.

Quantitative Structure-Activity Relationship (QSAR) studies offer a statistical approach to correlate the structural properties of a series of analogs with their biological activities. For derivatives of 5-phenyl-1H-tetrazole, QSAR models often incorporate descriptors that quantify steric bulk (e.g., molar refractivity), electronic effects (e.g., Hammett constants), and lipophilicity (e.g., logP).

Based on general principles observed in related series of compounds, a hypothetical QSAR study for analogs of this compound could reveal the following trends:

| Substituent at Phenyl Ring | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Key Inferred Interaction |

|---|---|---|---|

| 2-fluoro-6-iodo | 3.8 | -8.5 | Steric fit and hydrophobic interactions from iodine; potential polar interactions from fluorine. |

| 2,6-difluoro | 2.5 | -7.2 | Reduced steric bulk, increased polar interactions. |

| 2,6-dichloro | 3.4 | -8.0 | Intermediate steric and electronic effects. |

| 2,6-diiodo | 4.9 | -7.8 | Significant steric hindrance may disrupt optimal binding. |

| Unsubstituted | 1.9 | -6.5 | Baseline hydrophobic and polar interactions. |

This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.

The data in the table suggests that a balance of steric bulk and electronic properties is crucial for optimal activity. While increasing lipophilicity with larger halogens might be beneficial, excessive steric hindrance, as seen with two iodine atoms, could be detrimental to binding. The unique combination of a small, electronegative fluorine and a large, polarizable iodine in this compound may therefore represent a finely tuned arrangement for a specific biological target.

Further computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can provide a more detailed picture of the electronic landscape of the molecule. An MEP map for this compound would likely show a region of negative potential around the tetrazole ring, indicating its suitability for interacting with positively charged or hydrogen bond donor groups in a receptor. The halogen substituents would also influence the charge distribution on the phenyl ring, creating specific regions that could engage in favorable electrostatic interactions.

Chemical Reactivity and Mechanistic Investigations of 5 2 Fluoro 6 Iodophenyl 1h Tetrazole

Electrochemical and Photochemical Reaction Pathways

The presence of a carbon-iodine bond in 5-(2-fluoro-6-iodophenyl)-1H-tetrazole makes it susceptible to electrochemical and photochemical activation, primarily initiating through the cleavage of this relatively weak bond.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, and its cleavage is the key initiation step in many reactions of this compound. This cleavage can be induced either electrochemically or photochemically.

Electrochemical Reduction: Aryl halides can be reduced electrochemically, leading to the formation of an aryl radical and a halide anion. The reduction potential for this process is dependent on the nature of the halogen and the electronic environment of the aromatic ring. For aryl iodides, this process generally occurs at less negative potentials compared to other aryl halides. The 2-fluoro and 5-(1H-tetrazolyl) substituents, both being electron-withdrawing, are expected to facilitate this reduction by lowering the electron density on the phenyl ring.

Photochemical Homolysis: Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon irradiation with ultraviolet (UV) light, generating an aryl radical and an iodine radical. This process is a key step in many photo-induced radical reactions.

The relative bond dissociation energies illustrate the selectivity of this cleavage:

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-F | ~116 |

This interactive table is based on generalized bond energy data.

The generation of the 2-fluoro-6-(1H-tetrazol-5-yl)phenyl radical via either electrochemical reduction or photochemical homolysis opens up pathways for intramolecular reactions. The most prominent of these is a radical cyclization, where the aryl radical attacks one of the nitrogen atoms of the adjacent tetrazole ring.

This intramolecular cyclization is a key step in the synthesis of fused heterocyclic systems. In the case of 5-(2-halophenyl)tetrazoles, this reaction leads to the formation of tetrazolo[1,5-f]phenanthridine derivatives. The proposed mechanism involves the following steps:

Initiation: Homolytic cleavage of the C-I bond to form the 2-fluoro-6-(1H-tetrazol-5-yl)phenyl radical.

Intramolecular Attack: The aryl radical attacks a nitrogen atom of the tetrazole ring.

Rearrangement and Aromatization: The resulting radical intermediate undergoes rearrangement and subsequent loss of a hydrogen atom to yield the stable, aromatic tetrazolo[1,5-f]phenanthridine product.

Nucleophilic and Electrophilic Reactivity of the Tetrazole Ring

The tetrazole ring in this compound exhibits both nucleophilic and electrophilic character, influenced by the electronic nature of the attached phenyl group.

Nucleophilic Reactivity: The deprotonated tetrazole (tetrazolate anion) is a potent nucleophile. The nitrogen atoms of the ring can participate in reactions with various electrophiles. Alkylation, for instance, can occur at different nitrogen atoms, leading to a mixture of N1 and N2 substituted isomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Reactivity: The tetrazole ring itself is generally electron-deficient due to the presence of four nitrogen atoms and is therefore not highly susceptible to electrophilic attack. However, reactions with strong electrophiles can occur, often requiring harsh conditions. The electron-withdrawing nature of the 2-fluoro-6-iodophenyl substituent further deactivates the tetrazole ring towards electrophilic substitution.

Influence of Halogen and Fluoro Substituents on Reaction Kinetics and Selectivity

The ortho-fluoro and ortho-iodo substituents on the phenyl ring exert significant electronic and steric effects on the reactivity of this compound.

Electronic Effects: Both fluorine and iodine are more electronegative than carbon and thus exhibit an electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution, although the tetrazole ring itself is not a typical leaving group for such reactions. The Hammett substituent constants provide a quantitative measure of these electronic effects.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -I | 0.35 | 0.18 |

This interactive table presents generalized Hammett constants.

In the context of the intramolecular radical cyclization, the electron-withdrawing nature of the fluoro substituent can influence the stability of the radical intermediate and the transition state, thereby affecting the reaction rate.

Steric Effects: The presence of two ortho substituents can sterically hinder the approach of reagents to the tetrazole ring and the adjacent C-I bond. This steric hindrance can influence the rate and selectivity of reactions. For instance, in nucleophilic substitution reactions involving the tetrazole ring, the bulky ortho groups may favor attack at the less hindered nitrogen atoms.

Prototropic Equilibrium and Isomerization Dynamics

5-Substituted-1H-tetrazoles exist in a tautomeric equilibrium between the 1H and 2H forms. nih.govnih.gov In solution, the 1H-tautomer is often the predominant form. nih.gov

The position of this equilibrium is influenced by several factors:

Solvent Polarity: The 1H-tautomer is generally more polar than the 2H-tautomer. Consequently, polar solvents tend to favor the 1H form, while nonpolar solvents or the gas phase may favor the 2H form. nih.gov

Electronic Effects of the Substituent: The electron-withdrawing nature of the 2-fluoro-6-iodophenyl group can influence the acidity of the N-H proton and the relative stability of the two tautomers.

Intramolecular Interactions: The potential for hydrogen bonding or other intramolecular interactions between the tetrazole N-H and the ortho-fluoro substituent could influence the tautomeric preference.

Theoretical calculations on related 5-aryloxy-1H/2H-tetrazoles have been used to study these equilibria. nih.gov Similar computational studies would be necessary to definitively determine the preferred tautomer and the energy barrier for interconversion for this compound.

Advanced Applications of Tetrazole Chemistry in Materials Science and Chemical Biology Research

Tetrazole Derivatives as Ligands in Coordination Chemistry

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions, offering multiple potential binding sites. This versatility allows for the construction of diverse metal-organic frameworks (MOFs) and coordination complexes. researchgate.netcyberleninka.ru Phenyl-substituted tetrazoles, in particular, have been used to create stable and functional coordination compounds. lookchem.comarkat-usa.org

Metal-Ligand Complex Formation and Characterization

Tetrazole derivatives can act as ligands, binding to metal ions in various modes: monodentate, bidentate-chelating, or bidentate-bridging. researchgate.net The specific coordination is influenced by the metal ion, the substituents on the tetrazole and phenyl rings, and the reaction conditions. For instance, studies on 1-phenyl-1H-tetrazole-5-thiol, a related compound, show its ability to form complexes with metals like cobalt and cadmium. lookchem.com In some cases, the tetrazole-thiol ligand undergoes an in situ oxidative coupling reaction to form a disulfide, which is then incorporated into the final complex. lookchem.com

The characterization of such complexes involves a range of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal center. lookchem.com Spectroscopic methods like IR and UV-Vis, along with elemental analysis and powder X-ray diffraction (PXRD), are used to confirm the composition and phase purity of the synthesized materials. lookchem.com The presence of the 2-fluoro and 6-iodo substituents on the phenyl ring of 5-(2-fluoro-6-iodophenyl)-1H-tetrazole would be expected to influence the electronic properties and steric hindrance of the ligand, potentially leading to unique crystal packing and complex geometries.

| Property | Description | Relevance to this compound |

| Coordination Modes | Can bind through one or more of the four nitrogen atoms. | The N1, N2, N3, and N4 atoms offer multiple potential sites for metal coordination, allowing for the formation of diverse structures. |

| Ligand Stability | The phenyl group can enhance the thermal and chemical stability of the tetrazole ligand. lookchem.com | The fluorinated and iodinated phenyl ring likely provides high stability to the ligand framework. |

| Supramolecular Interactions | Phenyl rings can participate in π-π stacking and C-H···π interactions, helping to stabilize the resulting crystal structures. lookchem.com | The aromatic ring of the target compound could engage in these interactions, influencing the overall architecture of its metal complexes. |

| Structural Characterization | Techniques include single-crystal X-ray diffraction, PXRD, IR spectroscopy, and elemental analysis. | These standard methods would be essential for confirming the structure and purity of any metal complexes formed with this ligand. |

Applications in Catalysis

Metal-tetrazole complexes have shown promise in the field of catalysis. The defined and tunable environment around the metal center can create active sites for various chemical transformations. Research on metalloporphyrin catalysts, for example, has demonstrated their effectiveness in the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.orgscirp.org In this process, the catalyst facilitates the oxidative coupling of the thiol groups to form a disulfide bond. scirp.org

The catalytic cycle often involves a change in the oxidation state of the metal ion. scirp.org For complexes involving This compound , the electron-withdrawing nature of the fluorine and iodine atoms could modulate the redox potential of a coordinated metal center, thereby tuning its catalytic activity. Such complexes could potentially be explored as catalysts in oxidation, reduction, or C-C coupling reactions. Furthermore, immobilizing these complexes on solid supports, such as carbon nanotubes, can lead to recyclable heterogeneous catalysts, aligning with the principles of green chemistry.

Bioisosteric Replacement of Carboxylic Acids and Amides in Chemical Design

One of the most significant applications of the 1H-tetrazole ring in medicinal chemistry is its role as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This substitution is a common strategy in drug design to improve a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Physicochemical and Steric Similarities of Tetrazole Anions

The tetrazole ring's utility as a carboxylic acid mimic stems from several key similarities between the tetrazolate anion and the carboxylate anion. nih.gov

Acidity: The N-H proton of a 5-substituted-1H-tetrazole is acidic, with a pKa value typically in the range of 4.5 to 4.9, which is very close to that of a carboxylic acid. nih.gov This means that at physiological pH, the tetrazole ring will exist predominantly in its deprotonated, anionic form, just like a carboxylic acid.

Planarity and Charge Delocalization: The tetrazolate anion is a planar, aromatic ring system where the negative charge is delocalized over the four nitrogen atoms. nih.gov This is analogous to the resonance delocalization of the negative charge over the two oxygen atoms in a carboxylate group.

Lipophilicity: Tetrazolate anions are generally more lipophilic than their corresponding carboxylates. nih.gov This increased lipophilicity can enhance a drug molecule's ability to cross cell membranes, potentially leading to better absorption and tissue distribution.

Metabolic Stability: Tetrazoles are more resistant to metabolic degradation compared to carboxylic acids. Carboxylic acids can be metabolized to form reactive acyl glucuronides, which have been associated with toxicity. Tetrazoles can also undergo glucuronidation, but the resulting adducts are more stable and less reactive. nih.gov

| Feature | Carboxylic Acid (R-COOH) | 5-Substituted-1H-Tetrazole (R-CN₄H) |

| pKa | ~4.5 | ~4.5 - 4.9 nih.gov |

| Anion Form | Carboxylate (R-COO⁻) | Tetrazolate (R-CN₄⁻) |

| Geometry of Anion | Planar | Planar nih.gov |

| Charge Delocalization | Over two oxygen atoms | Over four nitrogen atoms nih.gov |

| Lipophilicity | Lower | Higher nih.gov |

| Metabolic Profile | Can form reactive acyl glucuronides | Forms more stable N-glucuronides nih.gov |

Impact on Molecular Recognition and Binding Interactions (Theoretical/Computational)

Computational studies and analysis of crystal structures have provided deep insights into how tetrazoles interact with biological targets like proteins and enzymes. nih.gov The tetrazole ring can act as a hydrogen bond acceptor through its sp² hybridized nitrogen atoms and as a hydrogen bond donor via its acidic N-H proton. nih.gov

Molecular docking studies have shown that the tetrazole group can effectively mimic the interactions of a carboxyl group in an active site. For example, in the design of xanthine (B1682287) oxidoreductase (XOR) inhibitors, a phenyl-tetrazole moiety was successfully used to replace a carboxyl-containing fragment of the drug febuxostat, retaining key binding interactions with the enzyme. nih.gov

Exploration of Tetrazole Derivatives in Energetic Materials Science

Tetrazoles are a cornerstone in the development of modern energetic materials due to their high nitrogen content and large positive heats of formation, which release a significant amount of energy upon decomposition. rsc.orgnih.gov The decomposition of tetrazole-based compounds typically produces large volumes of nitrogen gas (N₂), which is a desirable, environmentally benign product for propellants and explosives. researchgate.net

The energetic properties of a tetrazole derivative are highly dependent on the substituents attached to the ring. By introducing different functional groups, properties such as density, thermal stability, detonation velocity, and sensitivity to impact or friction can be finely tuned. nih.gov For instance, combining tetrazole rings with other nitrogen-rich heterocycles like furazan (B8792606) or triazole can lead to materials with exceptionally high energy and good thermal stability. rsc.orgnih.gov

| Property | Influence of Tetrazole Ring | Potential Influence of 2-Fluoro-6-iodophenyl Group |

| Heat of Formation | High and positive due to N-N and C-N bonds. | The C-I bond is relatively weak, which could affect the overall heat of formation. |

| Nitrogen Content | The tetrazole ring contributes a high percentage of nitrogen. | The heavy phenyl group reduces the overall nitrogen content compared to purely heterocyclic compounds. |

| Density | Can be increased by forming salts or with dense substituents. | The iodine atom would substantially increase the molecular weight and crystal density. |

| Decomposition Products | Primarily stable N₂ gas. | Decomposition would also produce carbon and halogenated fragments. |

| Stability | The aromaticity of the ring provides a degree of thermal stability. researchgate.net | The steric crowding from the ortho-iodo group could introduce ring strain, potentially lowering thermal stability. researchgate.net |

High Nitrogen Content Compounds for Propellants and Explosives

Tetrazole derivatives are recognized for their high nitrogen content, a key characteristic for energetic materials. The tetrazole ring, with four nitrogen atoms, serves as a stable, high-energy backbone. The decomposition of these compounds often releases large volumes of nitrogen gas, a desirable trait for propellants and explosives. nih.gov

The energy content of tetrazole-based materials can be modified by the introduction of different functional groups. While no specific energetic properties for this compound are documented, the presence of halogen atoms (fluorine and iodine) would influence its density and thermal stability, which are critical parameters for energetic performance. Research on other aryl tetrazoles has shown that substituents on the phenyl ring can impact their sensitivity and explosive characteristics. tandfonline.com For instance, the introduction of nitro groups on the phenyl ring of aryl mercapto tetrazoles has been shown to increase their thermal sensitivity. tandfonline.com

Table 1: General Energetic Properties of Tetrazole-Based Compounds

| Property | Description | Relevance to this compound |

| High Nitrogen Content | The tetrazole ring contributes a significant percentage of nitrogen to the molecular weight. | The core tetrazole structure ensures a high nitrogen content. |

| High Enthalpy of Formation | Tetrazoles are thermodynamically unstable relative to their decomposition products (N₂), leading to a high positive enthalpy of formation. | This intrinsic property of the tetrazole ring suggests a high energy release upon decomposition. |

| Gas Generation | Decomposition primarily yields environmentally benign nitrogen gas. nih.gov | The compound is expected to produce a significant volume of gas upon decomposition. |

| Tunable Properties | Substituents on the tetrazole and phenyl rings can be varied to control density, stability, and sensitivity. | The fluoro and iodo substituents will affect the compound's density and potential energetic performance. |

Note: This table is based on the general properties of tetrazole compounds, as specific data for this compound is not available.

Thermal Stability and Decomposition Pathways

The thermal stability of tetrazole compounds is a crucial factor in their application as energetic materials. Generally, the decomposition of 5-substituted-1H-tetrazoles can proceed through different pathways, often involving the elimination of nitrogen gas. scispace.com The stability of the tetrazole ring is influenced by the nature of the substituent at the 5-position.

For N-substituted tetrazoles, it has been suggested that decomposition begins with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net The thermal decomposition of aryl mercapto tetrazoles has been studied, revealing that the tetrazole group can act as a "trigger group" for decomposition. tandfonline.com The decomposition temperatures and enthalpy of decomposition are key parameters used to evaluate the thermal reactivity of these compounds. tandfonline.com While specific data for this compound is not available, studies on related compounds indicate that the decomposition process is complex and can be influenced by factors such as heating rate and the presence of other substances.

Key factors influencing thermal stability include:

Nature of the Substituent: Electron-withdrawing or -donating groups on the phenyl ring can affect the electronic structure and stability of the tetrazole ring.

Intermolecular Interactions: Hydrogen bonding and other intermolecular forces in the solid state can influence thermal stability.

Presence of Catalysts: Certain metals or other compounds can catalyze the decomposition of tetrazoles.

Role of Tetrazoles in Chemical Biology: Enzymatic Interaction Studies

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. lifechemicals.com This is due to its similar acidity (pKa) and planar structure, which allows it to mimic the interactions of a carboxylate group with biological targets such as enzymes.

Molecular Docking and Binding Affinity Analysis with Enzymes

While no specific molecular docking studies for this compound have been reported, the general principles of tetrazole-enzyme interactions are well-documented. The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, and the acidic N-H group can act as a hydrogen bond donor. nih.gov These interactions are crucial for the binding of tetrazole-containing inhibitors to the active sites of enzymes.

The biphenyl (B1667301) tetrazole compound, L-159,061, has been shown to interact directly with a zinc atom in the active site of its target enzyme, displacing a water molecule. nih.gov This highlights the ability of the tetrazole moiety to act as an effective metal chelator. nih.gov The halogen substituents on the phenyl ring of this compound would likely influence its binding affinity and selectivity for specific enzymes through halogen bonding and other non-covalent interactions.

Structure-Based Inhibitor Design Principles

The tetrazole scaffold is a valuable component in structure-based drug design. Its rigid, planar structure provides a well-defined framework for orienting substituents to interact with specific residues in an enzyme's active site. The ability of the tetrazole ring to participate in multiple hydrogen bonds and coordinate with metal ions makes it a versatile pharmacophore. nih.gov

In the design of inhibitors, the phenyl group of this compound could be positioned to fit into a hydrophobic pocket of a target enzyme, while the tetrazole ring engages in polar interactions. The fluorine and iodine atoms could form specific halogen bonds with backbone atoms or specific residues, enhancing binding affinity and selectivity.

Potential in Agricultural Chemistry and Corrosion Inhibition

Tetrazole derivatives have found applications in agriculture as plant growth regulators, herbicides, and fungicides. lifechemicals.comnih.gov The specific utility of this compound in this area has not been documented.

More substantially, tetrazole compounds have been extensively studied as corrosion inhibitors for various metals and alloys. acs.orgelectrochemsci.orgacs.orgelectrochemsci.org The nitrogen-rich tetrazole ring can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. electrochemsci.org The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system facilitate this adsorption.

Studies on 5-phenyl-1H-tetrazole and its derivatives have demonstrated their effectiveness in preventing the corrosion of copper and steel in acidic and saline environments. acs.orgelectrochemsci.org The inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the substituents on the phenyl ring. For instance, 1-phenyl-1H-tetrazole-5-thiol has shown a high inhibition efficiency of 97.1% for Q235 steel in a hydrochloric acid medium. electrochemsci.org Theoretical studies using density functional theory (DFT) have been employed to understand the relationship between the molecular structure of phenyltetrazole derivatives and their corrosion inhibition performance. semanticscholar.org These studies suggest that the adsorption occurs through both physical and chemical interactions. electrochemsci.org

Table 2: Research Findings on Phenyl-Tetrazole Derivatives as Corrosion Inhibitors

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 5-phenyl-1H-tetrazole (PTAH) | Copper | 3.5% NaCl | 97 | acs.org |

| 5-phenyl-1H-tetrazole (PTAH) | Brass | 3.5% NaCl | 96 | acs.org |

| 1-phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 steel | 1 M HCl | 97.1 | electrochemsci.org |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 steel | 0.5 M H₂SO₄ | 95.1 | electrochemsci.org |

The presence of the electron-rich phenyl ring and the halogen atoms in this compound suggests it could also exhibit significant corrosion inhibition properties.

Future Research Directions and Unexplored Avenues for 5 2 Fluoro 6 Iodophenyl 1h Tetrazole

Development of Novel Synthetic Pathways

The conventional synthesis of 5-substituted-1H-tetrazoles typically involves the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, often sodium azide. nih.govscielo.br Future research could focus on optimizing this pathway for 5-(2-fluoro-6-iodophenyl)-1H-tetrazole, likely starting from 2-fluoro-6-iodobenzonitrile. However, significant opportunities lie in the development of novel, more efficient, and safer synthetic methodologies.

Modern synthetic strategies such as flow chemistry and microwave-assisted synthesis present compelling alternatives to traditional batch processing. Continuous flow synthesis, in particular, offers enhanced safety when working with azides by minimizing the reaction volume at any given time, thus reducing the risks associated with potentially explosive intermediates like hydrazoic acid. core.ac.ukmit.edumit.edu Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields. researchgate.netnih.govlew.roshd-pub.org.rs

Furthermore, the exploration of novel catalytic systems could significantly improve reaction efficiency. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs), functionalized nanoparticles, or silica (B1680970) sulfuric acid, could lead to greener synthetic protocols with simplified product purification and catalyst recycling. nih.govresearchgate.netnih.gov

Table 1: Potential Synthetic Research Directions

| Research Direction | Methodology | Potential Advantages | Key Precursor |

| Catalyst Development | Use of novel heterogeneous catalysts (e.g., Fe₃O₄@L-lysine-Pd(0), ZnO nanoparticles). researchgate.netnih.gov | High yields, catalyst recyclability, use of greener solvents like water or ethanol. researchgate.netnih.gov | 2-fluoro-6-iodobenzonitrile |

| Flow Chemistry | Continuous flow microreactor synthesis with in-line quenching of residual azide. core.ac.ukmit.edu | Enhanced safety, scalability, precise control over reaction parameters, high product output. core.ac.ukmit.edu | 2-fluoro-6-iodobenzonitrile |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the cycloaddition reaction. researchgate.netlew.ro | Drastically reduced reaction times, improved yields, energy efficiency. nih.govlew.ro | 2-fluoro-6-iodobenzonitrile |

Exploration of Advanced Analytical Techniques

Thorough characterization of this compound is essential to understanding its properties. While standard techniques such as 1D NMR (¹H, ¹³C), FT-IR, and basic mass spectrometry would provide initial structural confirmation, advanced analytical methods are needed to gain deeper insights.

Advanced NMR Spectroscopy: Due to the complex substitution pattern on the phenyl ring, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. numberanalytics.comresearchgate.net These methods help establish the connectivity within the molecule, confirming the precise arrangement of substituents. numberanalytics.comipb.pt

High-Resolution Mass Spectrometry (HRMS): Given the presence of iodine, a method for the selective and sensitive detection of the compound is crucial. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can be programmed to specifically screen for iodinated compounds, facilitating its identification in complex mixtures and metabolic studies. acs.orgresearchgate.netacs.orgnih.gov

X-ray Crystallography: The most definitive method for elucidating the three-dimensional structure of the molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and, most importantly, detailed information about intermolecular interactions, such as hydrogen bonding involving the tetrazole ring and potential halogen bonding involving the iodine atom. nih.govmanchester.ac.uk

Table 2: Proposed Advanced Analytical Methods

| Technique | Information Gained | Rationale for Use |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; molecular connectivity. | Resolves complex spectral overlap common in substituted aromatic systems. numberanalytics.comipb.pt |

| LC-HRMS | Accurate mass determination; selective identification of iodinated species. | Enables sensitive and specific detection crucial for purity analysis and future metabolic studies. acs.orgnih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure; confirmation of intermolecular interactions (hydrogen and halogen bonds). | Provides definitive evidence of solid-state packing and non-covalent interactions that govern material properties. nih.govmanchester.ac.uk |

| ¹⁹F Solid-State NMR | Characterization of the fluorine environment and its involvement in intermolecular interactions. | Complements X-ray data and provides specific insights into the role of the fluorine substituent. nih.gov |

Deeper Theoretical Insights into Halogen Effects

The 2-fluoro-6-iodo substitution pattern offers a rich subject for theoretical and computational investigation. The iodine atom, due to its size and polarizability, is a strong halogen bond donor, possessing a region of positive electrostatic potential known as a σ-hole along the C-I bond axis. acs.orgrichmond.edu Conversely, the fluorine atom is a highly electronegative, weak halogen bond donor but a potential hydrogen bond acceptor.

Future theoretical studies should employ computational methods to explore these effects:

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology and characterize the nature of non-covalent interactions, confirming the presence and strength of hydrogen and halogen bonds. mdpi.com

Noncovalent Interaction (NCI) Plots: To visualize weak intermolecular interactions in real space, providing a qualitative picture of the forces that govern the supramolecular assembly. mdpi.com

These studies could predict how the interplay between the electron-withdrawing fluorine and the polarizable iodine influences the acidity of the tetrazole N-H proton, the aromaticity of the rings, and the molecule's ability to self-assemble into ordered structures.

Table 3: Theoretical Investigation Avenues

| Computational Method | Target of Investigation | Expected Insight |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) Surface. | Visualization and quantification of the σ-hole on the iodine atom and the negative potential on the tetrazole nitrogens. acs.orgmdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points (BCPs) between interacting atoms. | Quantitative characterization of the strength and nature of potential halogen bonds (I···N) and hydrogen bonds (N-H···N). mdpi.com |

| Noncovalent Interaction (NCI) Plot | Visualization of weak interaction regions. | Qualitative mapping of attractive and repulsive forces that dictate crystal packing and supramolecular structures. |

| Ab initio calculations | Interaction energies between molecular dimers/clusters. | Prediction of the stability of different self-assembled structures and the dominant intermolecular forces. researchgate.net |

New Frontiers in Non-Clinical Applications

The unique structural features of this compound suggest several unexplored, non-clinical applications where it could serve as a valuable building block.

Coordination Polymers and MOFs: The four nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. lifechemicals.comarkat-usa.org The iodine atom's ability to form strong halogen bonds could be exploited to link metallic nodes or other organic linkers, creating novel multi-dimensional coordination polymers or metal-organic frameworks (MOFs). rsc.org Such materials could be investigated for applications in gas storage, separation, or catalysis.

Sensor Technology: Tetrazole derivatives have been successfully employed as fluorescent "turn-on" sensors for various metal ions. rsc.orgresearchgate.net The this compound scaffold could be functionalized to create a new class of chemosensors. The electronic properties, modulated by the fluoro and iodo substituents, could influence the sensor's selectivity and sensitivity towards specific cations. africanjournalofbiomedicalresearch.commdpi.com

Energetic Materials: Due to their high nitrogen content and formation enthalpy, tetrazole-based compounds are a well-established class of energetic materials. While detailed exploration requires specialized handling and safety protocols, fundamental research could theoretically investigate how the incorporation of a high-density iodine atom affects properties such as density, stability, and energy release, contributing to the basic science of energetic materials.

Table 4: Potential Non-Clinical Application Areas

| Application Area | Rationale | Key Molecular Features |

| Materials Science | Building block for coordination polymers and Metal-Organic Frameworks (MOFs). | Tetrazole ring for metal chelation; iodine for halogen bonding-directed assembly. arkat-usa.orgrsc.org |

| Sensor Development | Core structure for fluorescent or colorimetric chemosensors. | Tetrazole moiety as a binding site for metal ions; halogen substituents to tune electronic properties and selectivity. rsc.orgafricanjournalofbiomedicalresearch.com |

| Crystal Engineering | Design of supramolecular assemblies based on non-covalent interactions. | Strong halogen bond donor (Iodine) and hydrogen bond donor/acceptor (tetrazole ring). |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(2-fluoro-6-iodophenyl)-1H-tetrazole?

- Answer : The synthesis typically involves cyclization of nitriles with sodium azide in the presence of ammonium chloride (Bamberger reaction) or via metal-catalyzed [2+3] cycloaddition between aryl halides and trimethylsilyl azide. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves regioselectivity and yield by reducing side reactions . For fluorinated and iodinated derivatives, halogen exchange reactions using KI/CuI catalysts or direct electrophilic iodination of fluorophenyl precursors are critical . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 8–9 ppm for tetrazole protons) .

Q. How can the structural integrity of this compound be validated?

- Answer : X-ray crystallography is the gold standard for unambiguous confirmation. Key parameters include:

| Parameter | Typical Range | Example from |

|---|---|---|

| R₁ (I > 2σ(I)) | 0.025–0.035 | 0.0253 |

| wR₂ (I > 2σ(I)) | 0.065–0.092 | 0.0651 |

| GOF | 1.03–1.09 | 1.060 |

- IR spectroscopy (ν ~2500 cm⁻¹ for N–H stretch) and HRMS (exact mass ± 3 ppm) further corroborate the structure .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during tetrazole cyclization in fluorinated/iodinated systems?

- Answer : Steric and electronic effects of the 2-fluoro-6-iodophenyl group can lead to competing 1H- and 2H-tetrazole isomers. Strategies include:

- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) favor the 1H-tautomer by stabilizing the transition state .

- Base selection : Weak bases (e.g., K₂CO₃) minimize dehalogenation of iodine, while strong bases (e.g., DBU) improve cyclization kinetics .

- Microwave activation : Reduces reaction time (30 min vs. 24 h) and enhances 1H-selectivity (>90%) via uniform heating .

Q. How can computational modeling resolve discrepancies between predicted and experimental crystallographic data?

- Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H, I···N contacts) to explain packing anomalies. For example, iodine’s polarizability may induce unexpected π-stacking despite computational predictions of hydrogen bonding dominance . Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can refine electrostatic potential maps, aligning simulated and experimental XRD data .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound derivatives?

- Answer :

- In vitro assays : COX-2 inhibition (IC₅₀ via ELISA) and antimicrobial testing (MIC against S. aureus and E. coli) .

- Structure-activity relationship (SAR) : Introduce substituents at the tetrazole N1 position (e.g., alkyl, aryl) to modulate lipophilicity (LogP) and target binding .

- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS analysis to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability data for tetrazole derivatives?

- Answer : Discrepancies may arise from differential scanning calorimetry (DSC) vs. thermogravimetric analysis (TGA) methodologies. For example, DSC may indicate decomposition onset at 180°C, while TGA shows mass loss at 150°C due to sublimation. Controlled heating rates (5°C/min) and inert atmospheres (N₂) standardize measurements . Cross-validate with accelerated stability studies (40°C/75% RH, 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.